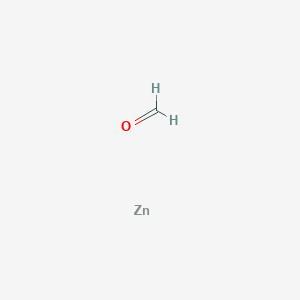
(1-Methoxybuta-1,3-dien-1-yl)(trimethyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methoxybuta-1,3-dien-1-yl)(trimethyl)stannane is an organotin compound with the molecular formula C8H16OSn. This compound is known for its unique structure, which includes a methoxy group and a trimethylstannane group attached to a butadiene backbone. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxybuta-1,3-dien-1-yl)(trimethyl)stannane typically involves the reaction of trimethylstannyl chloride with 1-methoxy-1,3-butadiene in the presence of a base such as zinc chloride . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methoxybuta-1,3-dien-1-yl)(trimethyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different organotin hydrides.
Substitution: It can undergo substitution reactions where the trimethylstannane group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Methoxybuta-1,3-dien-1-yl)(trimethyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Diels-Alder reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Industry: It is used in the production of various organotin compounds that have applications in materials science and catalysis.
Wirkmechanismus
The mechanism of action of (1-Methoxybuta-1,3-dien-1-yl)(trimethyl)stannane involves its interaction with electrophilic and nucleophilic species. The methoxy group and the trimethylstannane group play crucial roles in its reactivity. The compound can act as a nucleophile in substitution reactions and as a diene in cycloaddition reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methoxy-3-(trimethylsilyloxy)butadiene: This compound is similar in structure but contains a trimethylsilyloxy group instead of a trimethylstannane group.
Danishefsky’s diene: Known for its use in Diels-Alder reactions, it has a similar diene structure but different substituents.
Uniqueness
(1-Methoxybuta-1,3-dien-1-yl)(trimethyl)stannane is unique due to the presence of the trimethylstannane group, which imparts distinct reactivity and properties compared to its silicon analogs. This makes it valuable in specific synthetic applications where organotin chemistry is advantageous.
Eigenschaften
CAS-Nummer |
820250-59-7 |
|---|---|
Molekularformel |
C8H16OSn |
Molekulargewicht |
246.92 g/mol |
IUPAC-Name |
1-methoxybuta-1,3-dienyl(trimethyl)stannane |
InChI |
InChI=1S/C5H7O.3CH3.Sn/c1-3-4-5-6-2;;;;/h3-4H,1H2,2H3;3*1H3; |
InChI-Schlüssel |
DWNSVKZFCYEKIH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=CC=C)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-2-yl)methyl]-2H-indole-6-carboxamide](/img/structure/B14209738.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-4-(2-oxocyclohexyl)butanamide](/img/structure/B14209740.png)
![2-[(4-Ethenylphenyl)methoxy]-6-methoxybenzaldehyde](/img/structure/B14209748.png)




![Benzene, [2-(1-methylethoxy)-2-propenyl]-](/img/structure/B14209778.png)
![3-[4-Amino-1-(2-ethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol](/img/structure/B14209784.png)
![5-(2-bromophenyl)-N-[(E)-hydrazinylidenemethyl]penta-2,4-dienamide](/img/structure/B14209801.png)

![Benzonitrile, 4-[2-[(1-cyclopropyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14209808.png)
